molecular formula C16H12N2O4 B2750394 (2S)-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)(phenyl)ethanoic acid CAS No. 2108609-19-2

(2S)-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)(phenyl)ethanoic acid

Cat. No. B2750394
CAS RN: 2108609-19-2
M. Wt: 296.282
InChI Key: OYCRKMNAHVRREF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . It also contains a phenyl group and an ethanoic acid group .


Molecular Structure Analysis

The molecular structure would be characterized by the fused ring structure of the quinazolinone, with the phenyl and ethanoic acid groups attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Quinazolinones and their derivatives are known to participate in a variety of chemical reactions. They can act as precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthetic Approaches : Researchers have developed innovative synthesis methods for quinazolinone derivatives, demonstrating their potential in organic chemistry. For example, the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius Rearrangement highlights the versatile approaches to creating quinazolinone frameworks with potential applications in medicinal chemistry and materials science (Khouili et al., 2021).

Catalysis and Chemical Transformations : The application of catalysts for the synthesis of quinazolinone derivatives has been explored, with studies detailing the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for efficient synthesis (Niknam et al., 2011).

Biological Activities

Antiviral and Antimicrobial Activities : Quinazolinone derivatives have been evaluated for their antiviral and antimicrobial properties. For instance, certain compounds have shown distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Anticonvulsant Effects : The potential of quinazolinone derivatives as anticonvulsant agents has been investigated, with some compounds exhibiting promising results in preclinical models. This research opens the door to new therapeutic options for managing seizure disorders (El Kayal et al., 2019).

Future Directions

The study and development of quinazolinone derivatives is a dynamic field due to their potential therapeutic applications. Future research could explore the synthesis of new derivatives, their biological activities, and their potential use in the development of new drugs .

properties

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,17,22)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCRKMNAHVRREF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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